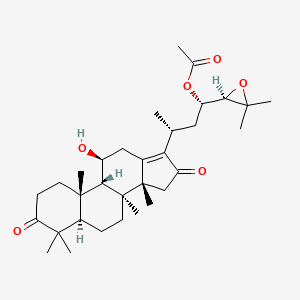

alisol C 23-acetate

Description

Alisol C monoacetate has been reported in Alisma plantago-aquatica with data available.

isolated from Alismatis Rhizoma; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCQNIPRJEMDH-QSKXMHMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26575-93-9 | |

| Record name | Alisol C 23-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALISOL C 23-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alisol C 23-Acetate: An In-Depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, is a natural compound with demonstrated therapeutic potential. In traditional Chinese medicine, Alisma rhizoma has been utilized for its diuretic, hypoglycemic, and hypolipidemic properties.[1] Modern in vitro research has begun to elucidate the specific molecular mechanisms underlying the bioactivity of its constituents, including alisol C 23-acetate. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of alisol C 23-acetate, with a focus on its anti-osteoporotic and lipase inhibitory effects. Detailed experimental protocols and quantitative data are presented to support further research and development.

Core Mechanisms of Action

In vitro studies have identified two primary mechanisms of action for alisol C 23-acetate: the inhibition of osteoclastogenesis and the inhibition of pancreatic lipase.

Inhibition of Osteoclastogenesis

Alisol C 23-acetate has been shown to be a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which is crucial for bone resorption.[1] This inhibitory effect is primarily mediated through the modulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway.

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a signaling cascade that leads to the differentiation and activation of osteoclasts. Alisol C 23-acetate intervenes in this pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK).[1] This, in turn, suppresses the expression of key downstream transcription factors and osteoclast-specific genes, including c-Fos, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), tartrate-resistant acid phosphatase (TRAP), matrix metallopeptidase 9 (MMP9), and cathepsin K (CTK).[1] The downregulation of these critical factors ultimately leads to a reduction in osteoclast differentiation and function, thereby inhibiting bone resorption.[1]

References

Alisol C 23-Acetate: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), is a natural compound with emerging therapeutic potential. This technical guide provides an in-depth overview of the known signaling pathways modulated by Alisol C 23-acetate, with a focus on its anti-osteoporotic and potential metabolic regulatory effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the implicated signaling cascades to support further research and development.

Core Signaling Pathways and Mechanisms of Action

Current research indicates that Alisol C 23-acetate primarily exerts its biological effects through the modulation of the RANKL/JNK signaling pathway in the context of bone metabolism. Additionally, recent findings have highlighted its potential as a lipase inhibitor, suggesting a role in metabolic regulation.

Inhibition of Osteoclastogenesis via the RANKL/JNK Signaling Pathway

Alisol C 23-acetate has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption by osteoclasts. This activity is primarily mediated through the disruption of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade.[1][2]

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a signaling cascade that is crucial for their differentiation and activation. Alisol C 23-acetate intervenes in this pathway by specifically inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a key downstream effector of RANK signaling.[1][3] The inhibition of JNK phosphorylation leads to the downstream suppression of critical transcription factors, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][3] NFATc1 is considered the master regulator of osteoclast differentiation.

The downregulation of these transcription factors results in the reduced expression of several key osteoclast-specific genes responsible for bone resorption, including:

-

Tartrate-resistant acid phosphatase (TRAP) [1]

-

Matrix metallopeptidase 9 (MMP9) [1]

-

Cathepsin K (CTK) [1]

By inhibiting this pathway, Alisol C 23-acetate effectively blocks the formation of mature, functional osteoclasts, thereby reducing bone resorption.[1]

Lipase Inhibition

A recent study has identified Alisol C 23-acetate as a potential inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[4] This suggests a possible role for the compound in the management of obesity and related metabolic disorders.

The study demonstrated that Alisol C 23-acetate exhibits a mixed-type inhibitory behavior towards lipase.[4] Molecular docking and simulation studies suggest that it may bind to both the active site (orthosteric) and an allosteric site on the lipase enzyme.[4] The interaction involves key amino acid residues, including GLY-77, PHE-78, TYR-115, LEU-154, PRO-181, PHE-216, LEU-264, ASP-278, GLN-306, ARG-313, and VAL-426.[4]

Quantitative Data

The following tables summarize the key quantitative findings from in vivo and in vitro studies on Alisol C 23-acetate.

Table 1: In Vivo Efficacy of Alisol C 23-Acetate in an Ovariectomized (OVX) Rat Model of Osteoporosis[1]

| Parameter | Treatment Group | Result |

| Trabecular Bone Loss | OVX + Alisol C 23-acetate | Ameliorated compared to OVX control |

| Serum TRAP5b | OVX + Alisol C 23-acetate | Lowered compared to OVX control |

| Serum CTK | OVX + Alisol C 23-acetate | Lowered compared to OVX control |

| Serum β-CTX | OVX + Alisol C 23-acetate | Lowered compared to OVX control |

| Serum TNF-α | OVX + Alisol C 23-acetate | Lowered compared to OVX control |

| Serum IL-6 | OVX + Alisol C 23-acetate | Lowered compared to OVX control |

| Serum IL-1β | OVX + Alisol C 23-acetate | Lowered compared to OVX control |

| Serum E2 | OVX + Alisol C 23-acetate | Raised compared to OVX control |

TRAP5b: Tartrate-resistant acid phosphatase 5b, CTK: Cathepsin K, β-CTX: C-terminal telopeptide of type I collagen, TNF-α: Tumor necrosis factor-alpha, IL-6: Interleukin-6, IL-1β: Interleukin-1 beta, E2: Estradiol.

Table 2: In Vitro Inhibitory Activity of Alisol C 23-Acetate

| Target | Assay | IC50 Value | Inhibitory Behavior | Reference |

| Pancreatic Lipase | Lipase Activity Assay | 84.88 ± 1.03 μM | Mixed-type | [4] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Ovariectomized (OVX) Rat Model and Treatment[1]

-

Animal Model: Female Sprague-Dawley rats are used. Ovariectomy is performed to induce an osteoporosis model. A sham-operated group serves as a control.

-

Treatment: Following a recovery period post-surgery, rats in the treatment groups are administered Alisol C 23-acetate daily via oral gavage for a specified period (e.g., 12 weeks). A vehicle control group receives the carrier solvent.

-

Sample Collection and Analysis: At the end of the treatment period, blood samples are collected for serum biomarker analysis (e.g., TRAP5b, CTK, β-CTX, TNF-α, IL-6, IL-1β, E2) using ELISA kits. Femurs and tibias are harvested for micro-computed tomography (μCT) analysis to assess trabecular bone microarchitecture.

In Vitro Osteoclastogenesis Assay (Co-culture System)[1]

-

Cell Isolation:

-

Osteoblasts: Primary osteoblasts are isolated from the calvaria of newborn rats by sequential enzymatic digestion.

-

Bone Marrow Cells: Bone marrow cells are flushed from the femurs and tibias of rats.

-

-

Co-culture: Osteoblasts are seeded in culture plates. After adherence, bone marrow cells are seeded on top of the osteoblast layer.

-

Induction of Osteoclastogenesis: The co-cultures are stimulated with agents that induce osteoclast differentiation, such as 1,25-dihydroxyvitamin D3 and prostaglandin E2.

-

Treatment: Alisol C 23-acetate is added to the culture medium at various concentrations.

-

Analysis: After a defined culture period (e.g., 7-9 days), the cells are fixed and stained for TRAP, a marker for osteoclasts. TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

Western Blot Analysis for JNK Phosphorylation[1]

-

Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophage cells (osteoclast precursors), is cultured. Cells are pre-treated with various concentrations of Alisol C 23-acetate for a specified time (e.g., 1 hour) and then stimulated with RANKL for a short period (e.g., 15-30 minutes) to induce JNK phosphorylation.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against phospho-JNK and total JNK overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Pancreatic Lipase Inhibition Assay[4]

-

Assay Principle: The assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (p-NPP), which releases a colored product (p-nitrophenol) that can be measured spectrophotometrically.

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), pancreatic lipase, and various concentrations of Alisol C 23-acetate (or a positive control like Orlistat).

-

The mixture is pre-incubated at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the p-NPP substrate.

-

The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of Alisol C 23-acetate. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

Alisol C 23-acetate demonstrates significant therapeutic potential, particularly in the field of bone diseases, through its targeted inhibition of the RANKL/JNK signaling pathway. Its newly discovered lipase inhibitory activity opens up exciting avenues for research into its role in metabolic disorders.

Future research should focus on:

-

Elucidating the broader signaling network of Alisol C 23-acetate to identify other potential molecular targets.

-

Conducting more extensive preclinical studies to evaluate its efficacy and safety in various disease models.

-

Optimizing its formulation and delivery to enhance its bioavailability and therapeutic index.

-

Investigating potential synergistic effects with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of Alisol C 23-acetate.

References

- 1. Anti-osteoporotic effects of alisol C 23-acetate via osteoclastogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Alisol C 23-Acetate: A Technical Guide to Its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate, a protostane-type triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of alisol C 23-acetate is the dried rhizome of Alisma orientale (Sam.) Juzep., a plant belonging to the Alismataceae family.[1][2][3][4][5] This traditional Chinese medicine, also known as Alismatis Rhizoma, has been utilized for centuries for its therapeutic properties.[3][5] While Alisma orientale is the most cited source, some studies also indicate the presence of this compound in Alisma plantago-aquatica Linn.[6]

Isolation of Alisol C 23-Acetate from Alisma orientale

The isolation of alisol C 23-acetate from the rhizomes of Alisma orientale is a multi-step process involving extraction, fractionation, and chromatographic purification. The following table summarizes the quantitative data from a representative isolation protocol.

Table 1: Quantitative Overview of a Typical Isolation Protocol

| Parameter | Value | Reference |

| Starting Material | 5.0 kg of dried, powdered rhizome of Alisma orientale | [1][3] |

| Final Yield of Pure Compound | 140 mg | [1] |

Experimental Protocols

A detailed, step-by-step methodology for the isolation of alisol C 23-acetate is outlined below. This protocol is based on established and published laboratory procedures.[1][3]

Preparation of Plant Material

-

The rhizomes of Alisma orientale are first dried thoroughly.

-

The dried rhizomes are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.

Solvent Extraction

-

The dried powder (5.0 kg) is subjected to extraction with 95% ethanol at room temperature.[1][3]

-

This extraction process is typically repeated three times to ensure the exhaustive removal of the desired compounds from the plant matrix.[1][3]

-

Following extraction, the solvent is removed from the combined ethanolic extracts by evaporation under reduced pressure.

Fractionation

-

The resulting residue from the evaporation step is then fractionated using a solvent of differing polarity. Chloroform is commonly used for this purpose.[1][3]

-

This step serves to separate the compounds based on their solubility, enriching the fraction containing the triterpenoids of interest.

Chromatographic Purification

-

The residue from the chloroform fraction is subjected to column chromatography on silica gel.[1][3]

-

Initial Column Chromatography: The column is eluted with a petroleum ether-ethanol mixture to perform a preliminary separation of the compounds.[1][3]

-

Secondary Column Chromatography: The crude compound obtained from the initial chromatography is further purified by a subsequent round of column chromatography on silica gel. A petroleum ether-acetone mixture is employed as the eluent in this step.[1]

Recrystallization

-

To obtain the final, pure compound, the fraction containing alisol C 23-acetate is recrystallized.

-

A common solvent system for recrystallization is a mixture of petroleum ether and acetone (2:1 ratio).[1]

-

This process yields pure crystals of alisol C 23-acetate.

Visualizing the Isolation and Activity of Alisol C 23-Acetate

To provide a clearer understanding of the experimental workflow and a known biological activity of alisol C 23-acetate, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation of alisol C 23-acetate.

Caption: Inhibition of RANKL-induced osteoclastogenesis by alisol C 23-acetate.

References

- 1. Alisol C 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisol C 23-acetate from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Alisma orientale: Ethnopharmacology, Phytochemistry and Pharmacology of an Important Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of Rhizoma Alismatis: a review on ethnomedicinal application, phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Biosynthetic Pathway of Alisol C 23-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol C 23-acetate, a prominent protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for the metabolic engineering of this valuable compound and for the discovery of novel related molecules. This technical guide provides a comprehensive overview of the core biosynthetic pathway of alisol C 23-acetate, detailing the enzymatic steps from the primary precursor, 2,3-oxidosqualene, to the final product. The guide includes a plausible pathway based on current scientific evidence, quantitative data on alisol content, detailed experimental protocols for key enzyme assays, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, biosynthesis, and drug development.

Core Biosynthetic Pathway

The biosynthesis of alisol C 23-acetate originates from the mevalonate (MVA) pathway, which produces the universal isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the linear precursor for the cyclization into the triterpenoid backbone.

The key steps in the biosynthesis of the alisol scaffold and its subsequent modification to alisol C 23-acetate are as follows:

-

Cyclization of 2,3-Oxidosqualene: In Alisma orientale, the cyclization of 2,3-oxidosqualene is catalyzed by a unique protostadienol synthase (AoPDS) . This enzyme facilitates a series of cation-pi cyclizations and rearrangements to form the characteristic protostane skeleton, yielding protosta-13(17),24-dien-3β-ol . This step is a critical branch point, diverting the pathway from the synthesis of more common triterpenoids like cycloartenol or lupeol.

-

Oxidation of the Protostane Skeleton: The protostadienol backbone undergoes a series of oxidative modifications, which are likely catalyzed by cytochrome P450 monooxygenases (CYPs) . While the specific CYPs in Alisma orientale have not yet been fully characterized, based on the structure of alisol C 23-acetate, these oxidations are predicted to occur at positions C-11, C-16, and in the side chain (C-24 and C-25). The keto group at C-3 is also a result of an oxidation event. The exact order of these oxidations is yet to be determined.

-

Acetylation at C-23: The final step in the formation of alisol C 23-acetate is the acetylation of the hydroxyl group at the C-23 position. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase . The specific enzyme responsible for this reaction in Alisma orientale remains to be identified.

Visualizing the Pathway

Caption: Proposed biosynthetic pathway of alisol C 23-acetate.

Quantitative Data

While comprehensive quantitative data for the entire biosynthetic pathway is not yet available, several studies have reported the content of major alisol compounds in Alisma orientale rhizomes. This data provides a valuable reference for the relative abundance of alisol C 23-acetate and its related compounds.

| Compound | Concentration in Ethanolic Extract (mg/g)[1] | Notes |

| Alisol A | 0.9 | A related protostane triterpenoid. |

| Alisol B | 0.7 | A related protostane triterpenoid. |

| Alisol B 23-acetate | 0.07 | An acetylated alisol derivative. |

| Alisol A 24-acetate | 0.87 | An acetylated alisol derivative. |

Experimental Protocols

The functional characterization of the enzymes involved in the alisol C 23-acetate biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Oxidosqualene Cyclases (OSCs)

This protocol describes the functional characterization of an OSC candidate gene from Alisma orientale by heterologous expression in Saccharomyces cerevisiae (yeast).

Experimental Workflow

Caption: Workflow for OSC functional characterization.

Methodology

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the rhizomes of A. orientale using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Cloning: The full-length open reading frame of the candidate OSC gene is amplified by PCR from the cDNA. The PCR product is then cloned into a yeast expression vector (e.g., pYES2/CT).

-

Yeast Transformation: The expression vector containing the OSC gene is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.

-

Yeast Culture and Induction: Transformed yeast cells are grown in appropriate selective media. Gene expression is induced by transferring the cells to a medium containing galactose.

-

Metabolite Extraction: After induction, the yeast cells are harvested, and the triterpenoids are extracted using a suitable organic solvent (e.g., hexane or ethyl acetate).

-

GC-MS Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclization product of the OSC. The mass spectrum of the product is compared with that of authentic standards or with published spectra.

In Vitro Assay for Cytochrome P450 Monooxygenases

This protocol outlines a general method for the in vitro characterization of a candidate CYP from Alisma orientale involved in triterpenoid oxidation.

Experimental Workflow

Caption: Workflow for in vitro P450 enzyme assay.

Methodology

-

Preparation of Microsomes: The candidate CYP gene is co-expressed with a cytochrome P450 reductase (CPR) in a suitable heterologous system (e.g., yeast or insect cells). Microsomal fractions containing the recombinant enzymes are prepared by differential centrifugation.

-

Reaction Setup: The reaction mixture contains the microsomal preparation, the triterpenoid substrate (e.g., protosta-13(17),24-dien-3β-ol), and a buffer. The reaction is initiated by the addition of NADPH.

-

Incubation: The reaction is incubated at an optimal temperature for a specific period.

-

Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), which also serves to extract the products.

-

LC-MS/MS Analysis: The extracted products are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the hydroxylated or otherwise oxidized products. The structure of the products can be elucidated by comparing their fragmentation patterns with those of known standards or by NMR spectroscopy if sufficient material can be produced.

In Vitro Assay for Triterpenoid Acetyltransferase

This protocol provides a general method for characterizing a candidate acetyltransferase from Alisma orientale.

Methodology

-

Enzyme Preparation: The candidate acetyltransferase gene is expressed in a suitable system (e.g., E. coli) and the recombinant protein is purified.

-

Reaction Setup: The reaction mixture contains the purified enzyme, the triterpenoid substrate (e.g., Alisol C), acetyl-CoA as the acetyl group donor, and a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined time.

-

Reaction Quenching and Extraction: The reaction is terminated, and the products are extracted with an appropriate organic solvent.

-

LC-MS Analysis: The formation of the acetylated product is monitored by LC-MS. The product is identified by its mass and fragmentation pattern, which should correspond to the addition of an acetyl group to the substrate.

Conclusion and Future Perspectives

The biosynthetic pathway of alisol C 23-acetate in Alisma orientale is a fascinating example of the chemical diversity generated by triterpenoid biosynthesis. While the initial cyclization step to form the protostane skeleton has been elucidated, the subsequent oxidative and acetylation steps are still under investigation. The identification and functional characterization of the specific cytochrome P450s and acetyltransferases involved are key future research directions. A complete understanding of this pathway will not only provide insights into the evolution of specialized metabolism in plants but also open up avenues for the biotechnological production of alisol C 23-acetate and its derivatives for pharmaceutical applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further unravel the complexities of this important biosynthetic pathway.

References

Spectroscopic Data of Alisol C 23-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alisol C 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale.[1][2] The information presented herein is intended to support research and development activities involving this natural product.

Molecular Structure and Properties

Alisol C 23-acetate has the systematic name 11β-hydroxy-24,25-epoxy-3,16-oxo-protost-13(17)-en-23-yl acetate.[1][2] Its molecular formula is C₃₂H₄₈O₆, with a molecular weight of 528.72 g/mol .[3]

Spectroscopic Data

The structural elucidation of alisol C 23-acetate has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for Alisol C 23-acetate (100 MHz, CDCl₃) [1][4][5]

| Atom No. | Chemical Shift (δ) ppm | Atom No. | Chemical Shift (δ) ppm |

| 1 | 31.1 | 17 | 138.2 |

| 2 | 33.7 | 18 | 23.2 |

| 3 | 218.6 | 19 | 25.7 |

| 4 | 47.1 | 20 | 26.9 |

| 5 | 48.6 | 21 | 20.3 |

| 6 | 20.2 | 22 | 35.3 |

| 7 | 35.0 | 23 | 71.9 |

| 8 | 40.3 | 24 | 64.9 |

| 9 | 49.0 | 25 | 58.7 |

| 10 | 37.1 | 26 | 20.0 |

| 11 | 69.8 | 27 | 24.8 |

| 12 | 35.8 | 28 | 29.7 |

| 13 | 176.3 | 29 | 19.5 |

| 14 | 49.7 | 30 | 23.2 |

| 15 | 45.9 | 31 | 169.6 |

| 16 | 207.2 | 32 | 21.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The proposed fragmentation pathway of alisol C 23-acetate has been studied to aid in its identification.

Table 2: Mass Spectrometry Data for Alisol C 23-acetate

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₆ | [3] |

| Molecular Weight | 528.73 | [1] |

Experimental Protocols

Isolation of Alisol C 23-acetate

The isolation of alisol C 23-acetate from the rhizome of Alisma orientale involves a multi-step extraction and purification process.[1][4]

-

Extraction: Dried and powdered rhizome of Alisma orientale (5.0 kg) is extracted three times with 95% ethanol at room temperature.[4]

-

Solvent Removal: The solvent is removed by evaporation under reduced pressure.[4]

-

Fractionation: The resulting residue is fractionated with chloroform.[4]

-

Column Chromatography (Initial): The chloroform fraction residue is subjected to column chromatography on silica gel, eluting with a petroleum ether-ethanol mixture.[4]

-

Column Chromatography (Purification): The crude compound is further purified by column chromatography on silica gel using a petroleum ether-acetone mixture.[4]

-

Recrystallization: The pure compound is obtained by recrystallization from a petroleum ether-acetone (2:1) mixture, yielding 140 mg of alisol C 23-acetate.[4]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹³C NMR spectra were recorded on a spectrometer at 100 MHz using deuterated chloroform (CDCl₃) as the solvent.[1][4][5]

-

Mass Spectrometry: While specific instrumental parameters for alisol C 23-acetate were not detailed in the search results, analysis is typically performed using techniques such as Electrospray Ionization (ESI) for ionization.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like alisol C 23-acetate.

Caption: Workflow for the isolation and structural elucidation of alisol C 23-acetate.

References

- 1. Alisol C 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisol C 23-acetate from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. thieme-connect.com [thieme-connect.com]

Alisol C 23-Acetate: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with a diverse range of therapeutic applications. Traditionally used in Asian medicine for various ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its pharmacological effects. This technical guide provides an in-depth overview of the therapeutic potential of alisol C 23-acetate, focusing on its anti-osteoporotic, anti-inflammatory, and potential lipase inhibitory activities. The content herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Therapeutic Potential and Mechanism of Action

Alisol C 23-acetate (AC23A) has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of bone health and metabolic diseases. Its primary mechanisms of action involve the modulation of key signaling pathways implicated in cellular differentiation, inflammation, and lipid metabolism.

Anti-Osteoporotic Effects

Osteoporosis is a progressive skeletal disease characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fractures. Alisol C 23-acetate has been shown to possess potent anti-osteoporotic properties by inhibiting osteoclastogenesis, the process of osteoclast formation. Osteoclasts are bone-resorbing cells, and their excessive activity is a hallmark of osteoporosis.

The primary mechanism by which alisol C 23-acetate exerts its anti-osteoporotic effects is through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathway.[1][2] RANKL is a critical cytokine for osteoclast differentiation, function, and survival. By binding to its receptor, RANK, on the surface of osteoclast precursors, RANKL initiates a signaling cascade that leads to the activation of various downstream molecules, including c-Jun N-terminal kinase (JNK).

Alisol C 23-acetate has been shown to specifically inhibit the phosphorylation of JNK, a key step in the RANKL signaling cascade.[1] This inhibition, in turn, suppresses the expression of crucial osteoclastogenic transcription factors and markers, including:

-

c-Fos: An early transcription factor essential for osteoclast differentiation.

-

Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1): Considered the master regulator of osteoclastogenesis.

-

Tartrate-Resistant Acid Phosphatase (TRAP): A characteristic enzyme of mature osteoclasts.

-

Matrix Metalloproteinase 9 (MMP9): An enzyme involved in the degradation of the bone matrix.

-

Cathepsin K (CTK): A cysteine protease highly expressed in osteoclasts and crucial for bone resorption.[1][3]

By downregulating these key mediators, alisol C 23-acetate effectively blocks the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

References

Unveiling the Molecular Targets of Alisol C 23-Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the molecular targets of Alisol C 23-acetate, a natural triterpenoid isolated from Alisma orientale. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. We will delve into its known molecular interactions, provide detailed experimental protocols for target validation, and propose a strategy for novel target identification using advanced proteomics techniques.

Known Molecular Targets and Quantitative Data

Alisol C 23-acetate has been demonstrated to interact with specific proteins, influencing distinct biological pathways. The primary molecular targets identified to date are pancreatic lipase and key regulators of osteoclastogenesis.

| Molecular Target | Assay Type | Compound | Reported Activity | Quantitative Value | Reference |

| Pancreatic Lipase | Enzyme Inhibition Assay | Alisol C 23-acetate | Inhibition | IC50: 84.88 ± 1.03 μM | [1] |

| RANKL Signaling Pathway | Cell-based Assay | Alisol C 23-acetate | Inhibition of Osteoclastogenesis | - | [2] |

Detailed Experimental Protocols

To facilitate further research and validation of Alisol C 23-acetate's molecular targets, detailed protocols for key experiments are provided below.

Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods used to identify lipase inhibitors.

Objective: To determine the in vitro inhibitory effect of Alisol C 23-acetate on pancreatic lipase activity.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (p-NPB) as substrate

-

Tris-HCl buffer (pH 8.0)

-

Alisol C 23-acetate

-

96-well microplate reader

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of p-NPB in a suitable solvent like DMSO.

-

-

Assay Reaction:

-

In a 96-well plate, add Tris-HCl buffer.

-

Add various concentrations of Alisol C 23-acetate to the wells.

-

Add the PPL solution to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the p-NPB substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitrophenol formation is proportional to the lipase activity.

-

-

Data Analysis:

-

Calculate the percentage of lipase inhibition for each concentration of Alisol C 23-acetate compared to a control without the inhibitor.

-

Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Osteoclastogenesis Inhibition Assay

This protocol is designed to assess the effect of Alisol C 23-acetate on the differentiation of osteoclasts.

Objective: To evaluate the inhibitory effect of Alisol C 23-acetate on RANKL-induced osteoclast differentiation in bone marrow-derived macrophages (BMMs).

Materials:

-

Bone marrow cells isolated from mice

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

Alisol C 23-acetate

-

Cell culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

Procedure:

-

Cell Culture and Differentiation:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to generate BMMs.

-

Plate the BMMs in 96-well plates.

-

Induce osteoclast differentiation by treating the BMMs with RANKL and M-CSF in the presence of various concentrations of Alisol C 23-acetate.

-

Culture the cells for 5-7 days, replacing the medium as required.

-

-

TRAP Staining:

-

After the incubation period, fix the cells.

-

Stain the cells for TRAP activity, a marker enzyme for osteoclasts, following the manufacturer's instructions.

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well under a microscope.

-

-

Gene Expression Analysis (Optional):

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key osteoclastogenic marker genes such as NFATc1, c-Fos, and TRAP.

-

Signaling Pathways and Visualizations

Inhibition of RANKL-Induced Osteoclastogenesis

Alisol C 23-acetate has been shown to inhibit the RANKL-induced signaling pathway, which is crucial for osteoclast differentiation and function. By suppressing this pathway, Alisol C 23-acetate reduces the formation of osteoclasts, suggesting its potential in treating bone resorption diseases.

Proposed Strategy for Novel Target Identification

To expand the known target profile of Alisol C 23-acetate, a multi-pronged approach employing modern, unbiased chemical proteomics techniques is recommended. This strategy will enable the identification of novel protein interactors in a cellular context.

Experimental Workflow for Unbiased Target Identification

The proposed workflow integrates three powerful label-free techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics with affinity-based probes.

Methodologies for Novel Target Identification

4.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify protein targets in a cellular environment.[3][4][5][6]

-

Principle: The binding of a small molecule to its target protein often increases the thermal stability of the protein.

-

Protocol Outline:

-

Treat intact cells or cell lysates with Alisol C 23-acetate or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Separate the soluble protein fraction from the aggregated, denatured proteins.

-

Identify and quantify the proteins in the soluble fraction using mass spectrometry (MS).

-

Proteins that show a shift in their melting temperature in the presence of Alisol C 23-acetate are considered potential targets.

-

4.2.2. Drug Affinity Responsive Target Stability (DARTS)

-

Principle: The binding of a small molecule can protect its target protein from proteolytic degradation.

-

Protocol Outline:

-

Incubate cell lysates with Alisol C 23-acetate or a vehicle control.

-

Subject the lysates to limited proteolysis with a non-specific protease (e.g., pronase).

-

Stop the digestion and separate the proteins by SDS-PAGE.

-

Identify the proteins that are protected from degradation in the presence of Alisol C 23-acetate using mass spectrometry.

-

4.2.3. Chemical Proteomics with Affinity-Based Probes

This approach involves synthesizing a modified version of Alisol C 23-acetate to facilitate the isolation of its binding partners.[12][13][14][15][16]

-

Principle: An affinity probe, typically consisting of the small molecule, a linker, and a reactive group or a tag (e.g., biotin), is used to capture its target proteins from a cell lysate.

-

Protocol Outline:

-

Synthesize an Alisol C 23-acetate probe with a clickable tag (e.g., an alkyne or azide group).

-

Incubate the probe with cell lysates.

-

Use a click reaction to attach a biotin moiety to the probe-protein complexes.

-

Enrich the biotinylated complexes using streptavidin-coated beads.

-

Elute the bound proteins and identify them by mass spectrometry.

-

Conclusion

The current body of research indicates that Alisol C 23-acetate is a bioactive natural product with specific molecular targets, including pancreatic lipase and key components of the RANKL signaling pathway. The provided experimental protocols serve as a foundation for further investigation into these interactions. To fully elucidate the therapeutic potential of Alisol C 23-acetate, a systematic and unbiased approach to identify its complete molecular target profile is crucial. The proposed workflow, integrating CETSA, DARTS, and chemical proteomics, offers a robust strategy to achieve this goal and will undoubtedly pave the way for future drug development efforts.

References

- 1. Alisol C 23-acetate might be a lead compound of potential lipase inhibitor from Alismatis Rhizoma: Screening, identification and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma [mdpi.com]

- 3. An update of label-free protein target identification methods for natural active products [thno.org]

- 4. pelagobio.com [pelagobio.com]

- 5. mdpi.com [mdpi.com]

- 6. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]

- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 12. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

Alisol C 23-Acetate: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismataceae), a plant widely used in traditional Asian medicine. This compound, along with its close structural analogs like alisol B 23-acetate, has garnered significant scientific interest due to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the pharmacology and toxicology of alisol C 23-acetate, with a focus on its molecular mechanisms, quantitative data, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Pharmacology of Alisol C 23-Acetate

Alisol C 23-acetate and its related compounds exhibit a range of biological effects, including anti-inflammatory, immunomodulatory, anti-osteoporotic, lipid-lowering, diuretic, and cytotoxic properties.

Anti-inflammatory and Immunomodulatory Effects

Alisol C 23-acetate has demonstrated significant immunomodulatory activity. It can potently inhibit the delayed-type hypersensitivity (DTH) response following oral administration, suggesting its potential in managing cell-mediated inflammatory conditions.

Anti-osteoporotic Activity

In vivo studies using an ovariectomized (OVX) rat model, a standard preclinical model for postmenopausal osteoporosis, have shown that alisol C 23-acetate can ameliorate trabecular bone loss. Its mechanism of action is linked to the inhibition of osteoclastogenesis, the process of bone resorption. Specifically, it has been shown to interfere with the RANKL-induced signaling pathway, a critical pathway for osteoclast differentiation and function.

Lipase Inhibitory and Potential Anti-Obesity Effects

Recent research has identified alisol C 23-acetate as a potential lipase inhibitor. It exhibits a mixed-type inhibitory behavior against lipase, suggesting it may have applications in the management of obesity by reducing dietary fat absorption.[1]

Diuretic Properties

Triterpenoids from Alismatis rhizoma, including alisol C 23-acetate, are considered to be the active constituents responsible for the plant's traditional use as a diuretic. Studies have shown that a mixture of alisol triterpenoids can increase urine volume and electrolyte excretion in saline-loaded rats.[2][3]

Cytotoxic and Potential Anti-Cancer Effects

While direct evidence for the anti-cancer effects of alisol C 23-acetate is limited, related compounds have shown cytotoxic activity against various cancer cell lines. For instance, alisol B has demonstrated significant cytotoxicity against SK-OV-3 (ovarian cancer), B16-F10 (melanoma), and HT1080 (fibrosarcoma) cells.[4] Furthermore, a derivative of alisol B 23-acetate exhibited significant cytotoxic activities against A549 (lung cancer), SK-OV-3, B16-F10, and HT1080 tumor cells.[5] These findings suggest that the protostane triterpenoid scaffold may be a promising starting point for the development of novel anti-cancer agents.

Hepatoprotective Effects

The closely related compound, alisol B 23-acetate, has been shown to exert protective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in mice.[2][3] This protection is attributed to the activation of the farnesoid X receptor (FXR) and STAT3 signaling pathways, leading to the regulation of genes involved in bile acid homeostasis and hepatocyte proliferation and apoptosis.[2][3]

Signaling Pathways Modulated by Alisol C 23-Acetate and Related Compounds

RANKL/JNK Signaling in Osteoclastogenesis

Alisol C 23-acetate inhibits osteoclast differentiation by targeting the RANKL signaling pathway. RANKL binding to its receptor RANK on osteoclast precursors initiates a signaling cascade that includes the activation of c-Jun N-terminal kinase (JNK). This leads to the expression of key osteoclastogenic transcription factors such as c-Fos and NFATc1, and subsequently, the expression of osteoclast-specific genes like TRAP, MMP9, and cathepsin K. Alisol C 23-acetate has been shown to inhibit the phosphorylation of JNK, thereby downregulating the entire downstream cascade.

Farnesoid X Receptor (FXR) and STAT3 Signaling in Hepatoprotection

Alisol B 23-acetate demonstrates hepatoprotective effects by activating FXR and STAT3. FXR activation leads to the regulation of genes involved in bile acid synthesis and transport, reducing hepatic bile acid accumulation. It also promotes hepatocyte proliferation. Concurrently, STAT3 phosphorylation leads to the expression of anti-apoptotic proteins, protecting hepatocytes from injury.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activities of alisol C 23-acetate and a related compound.

| Compound | Activity | Assay/Model | Value | Reference |

| Alisol C 23-acetate | Lipase Inhibition | In vitro lipase activity assay | IC50: 84.88 ± 1.03 µM | [1] |

| Alisol B 23-acetate derivative | Cytotoxicity (A549) | In vitro cell viability assay | ED50: 10.0 µg/ml | [5] |

| Cytotoxicity (SK-OV-3) | In vitro cell viability assay | ED50: 8.7 µg/ml | [5] | |

| Cytotoxicity (B16-F10) | In vitro cell viability assay | ED50: 5.2 µg/ml | [5] | |

| Cytotoxicity (HT1080) | In vitro cell viability assay | ED50: 3.1 µg/ml | [5] |

Toxicology of Alisol C 23-Acetate

-

Alisol C: A Material Safety Data Sheet (MSDS) for Alisol C states that it is "Not a hazardous substance or mixture".

-

Alisol B 23-acetate: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), alisol B 23-acetate is classified as Acute Toxicity, Oral (Category 4), with the hazard statement "Harmful if swallowed".[6]

-

Alismatis Rhizoma Extract: Some studies have indicated potential nephrotoxicity associated with high doses of Alismatis Rhizoma extracts. Alisol C, along with 16,23-oxido-alisol B and alisol O, have been suggested to be more toxic than alisol A and B.

Further dedicated toxicological studies, including acute and chronic toxicity assessments and determination of the LD50, are required to establish a complete safety profile for alisol C 23-acetate.

Experimental Protocols

Ovariectomized (OVX) Rat Model for Osteoporosis

This model is widely used to mimic postmenopausal osteoporosis.

-

Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3-6 months old, are used.

-

Acclimatization: Animals are acclimatized for at least one week before the procedure.

-

Anesthesia: The rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure: A dorsal midline or bilateral flank incision is made. The ovaries are located and ligated before being excised. In the sham group, a similar surgical procedure is performed without removing the ovaries.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesics.

-

Confirmation of Osteoporosis: After a period of 8-12 weeks, bone loss is confirmed through techniques such as dual-energy X-ray absorptiometry (DEXA) for bone mineral density (BMD) measurement and micro-computed tomography (µCT) for trabecular bone architecture analysis.

-

Treatment: Alisol C 23-acetate or vehicle is administered orally or via injection for a specified duration.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and bones (e.g., femur, tibia) are collected for further analysis of BMD, bone architecture, and biomechanical strength. Blood samples are also collected for biochemical marker analysis.

RANKL-Induced Osteoclastogenesis Assay

This in vitro assay is used to assess the direct effect of compounds on osteoclast formation.

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice or rats and cultured in α-MEM supplemented with M-CSF to induce proliferation and differentiation into osteoclast precursors.

-

Induction of Osteoclastogenesis: The osteoclast precursors are then stimulated with RANKL in the presence of M-CSF to induce differentiation into mature osteoclasts.

-

Treatment: Alisol C 23-acetate is added to the culture medium at various concentrations during the differentiation process.

-

TRAP Staining: After 4-6 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.

-

Gene and Protein Expression Analysis: The expression of osteoclast-specific genes (e.g., c-Fos, Nfatc1, Trap, Mmp9, Ctsk) and proteins can be analyzed by qPCR and Western blotting, respectively.

-

Signaling Pathway Analysis: To investigate the effect on signaling pathways, cells are treated with alisol C 23-acetate for shorter durations, and the phosphorylation status of key signaling molecules like JNK is assessed by Western blotting.

Lipase Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of lipase.

-

Enzyme and Substrate Preparation: Porcine pancreatic lipase is used as the enzyme source. A suitable substrate, such as p-nitrophenyl palmitate (pNPP) or a fluorescently labeled triglyceride, is prepared in a buffer solution.

-

Inhibitor Preparation: Alisol C 23-acetate is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted.

-

Assay Procedure: The lipase enzyme is pre-incubated with different concentrations of alisol C 23-acetate for a specific time.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Measurement of Activity: The product formation is measured over time using a spectrophotometer (for pNPP, measuring the release of p-nitrophenol at 405 nm) or a fluorometer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Alisol C 23-acetate is a promising natural product with a diverse pharmacological profile. Its demonstrated anti-inflammatory, anti-osteoporotic, and lipase inhibitory effects warrant further investigation for potential therapeutic applications. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as RANKL/JNK, provides a solid foundation for future drug development efforts. However, a comprehensive toxicological evaluation is crucial to establish its safety profile before it can be considered for clinical use. The information compiled in this technical guide serves as a comprehensive resource to facilitate and guide future research on this intriguing natural compound.

References

- 1. Protective effects of alisol B 23-acetate from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of alisol B 23-acetate from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Cytotoxic triterpenoides from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alisol B 23-Acetate | C32H50O5 | CID 14036811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alisol C 23-acetate In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.[1] Emerging research has highlighted its therapeutic potential, particularly in the areas of inflammation and bone metabolism. Studies have demonstrated that Alisol C 23-acetate possesses anti-inflammatory properties and can inhibit osteoclastogenesis, suggesting its potential as a lead compound for the development of treatments for osteoporosis and other inflammatory conditions.[2][3]

These application notes provide a comprehensive overview of in vitro cell-based assay protocols to evaluate the biological activities of Alisol C 23-acetate. Due to the limited availability of detailed published protocols specifically for Alisol C 23-acetate, the methodologies presented here are largely adapted from extensive research on the closely related and structurally similar compound, Alisol B 23-acetate. Alisol B 23-acetate has been widely studied for its anti-cancer properties, and the signaling pathways it modulates, such as the PI3K/Akt/mTOR pathway, are fundamental in cellular processes and are likely to be affected by Alisol C 23-acetate as well.[4][5]

Data Presentation

The following tables summarize the quantitative data from studies on Alisol C 23-acetate and its analogue, Alisol B 23-acetate, to provide a comparative reference for expected biological activity.

Table 1: Reported In Vitro Activity of Alisol C 23-acetate

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| Ovariectomized (OVX) rat model co-culture | Osteoclast formation | Not specified | Inhibition of osteoclast formation | [2] |

| RANKL-induced RAW264.7 cells | Gene Expression | Not specified | Inhibition of TRAP, c-Fos, MMP9, NFATc1, and CTK expression | [2] |

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Effects of Alisol B 23-acetate

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Cell Viability (relative to control) | % Apoptotic Cells (relative to control) | Reference |

| A549 (NSCLC) | CCK-8 | 6 | 24 | Markedly inhibited | Increased | [4] |

| A549 (NSCLC) | CCK-8 | 9 | 24 | Markedly inhibited | Significantly increased | [4] |

| AGS (Gastric Cancer) | MTT | 10 | 24 | 99.3 ± 1.1 | 7.8 ± 1.2 (Sub-G1) | [6] |

| AGS (Gastric Cancer) | MTT | 20 | 24 | 82.8 ± 1.6 | 11.3 ± 1.4 (Sub-G1) | [6] |

| AGS (Gastric Cancer) | MTT | 30 | 24 | 48.3 ± 0.2 | 19.6 ± 1.1 (Sub-G1) | [6] |

| AGS (Gastric Cancer) | MTT | 40 | 24 | 36.6 ± 3.6 | 28.8 ± 2.0 (Sub-G1) | [6] |

| AGS (Gastric Cancer) | MTT | 50 | 24 | 27.9 ± 1.3 | 36.8 ± 2.9 (Sub-G1) | [6] |

| HepG2 (Hepatoma) | MTT | 10 | 20 | Not specified | Not specified | [7][8] |

| HepG2 (Hepatoma) | MTT | 15 | 20 | Not specified | Not specified | [7][8] |

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to characterize the bioactivity of Alisol C 23-acetate.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the effect of Alisol C 23-acetate on the viability and proliferation of adherent cancer cell lines.

Materials:

-

Target cancer cell line (e.g., A549, AGS, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Alisol C 23-acetate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of Alisol C 23-acetate in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of Alisol C 23-acetate. Include a vehicle control group (medium with the same concentration of DMSO as the highest concentration of the compound).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by Alisol C 23-acetate using flow cytometry.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

Alisol C 23-acetate

-

DMSO

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with various concentrations of Alisol C 23-acetate for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of Alisol C 23-acetate on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

Alisol C 23-acetate

-

DMSO

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with Alisol C 23-acetate, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Blocking and Antibody Incubation: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membranes with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed inhibitory action of Alisol C 23-acetate on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro cell-based assays of Alisol C 23-acetate.

References

- 1. Alisol C 23-acetate from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-osteoporotic effects of alisol C 23-acetate via osteoclastogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Alisol C 23-acetate for Osteoporosis Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alisol C 23-acetate (AC23A), a natural compound isolated from Alismatis rhizoma, in preclinical animal models of osteoporosis. The protocols and data presented are based on published research and are intended to guide researchers in designing and conducting their own studies to evaluate the anti-osteoporotic potential of this compound.

Application Notes

Alisol C 23-acetate has demonstrated significant anti-osteoporotic effects by inhibiting osteoclastogenesis.[1][2] This makes it a promising candidate for the development of novel therapeutics for bone loss-related diseases, particularly postmenopausal osteoporosis.

Mechanism of Action: Alisol C 23-acetate exerts its effects primarily by inhibiting the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced signaling pathway in osteoclast precursors.[1][2] This inhibition leads to a downstream suppression of key transcription factors and enzymes essential for osteoclast differentiation and function, including c-Fos, Nuclear Factor of Activated T-cells 1 (NFATc1), Matrix Metallopeptidase 9 (MMP9), Cathepsin K (CTK), and Tartrate-Resistant Acid Phosphatase (TRAP).[1][2] Specifically, AC23A has been shown to block the phosphorylation of c-Jun N-terminal kinase (JNK), a critical step in the RANKL signaling cascade.[1] Importantly, AC23A appears to selectively target osteoclast activity without significantly affecting osteoblast function.[1]

Animal Model: The most relevant and widely used animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent model.[1][3] Ovariectomy induces estrogen deficiency, leading to accelerated bone loss and trabecular bone deterioration, closely mimicking the pathophysiology of postmenopausal osteoporosis in humans. Sprague-Dawley rats are a commonly used strain for this model.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from a study investigating the effects of Alisol C 23-acetate in an ovariectomized rat model of osteoporosis.[1]

Table 1: Effects of Alisol C 23-acetate on Serum Bone Turnover Markers and Inflammatory Cytokines in OVX Rats

| Parameter | Sham Group | OVX Group | OVX + AC23A (Low Dose) | OVX + AC23A (High Dose) |

| Bone Resorption Markers | ||||

| TRAP5b (U/L) | 2.5 ± 0.3 | 4.8 ± 0.5 | 3.5 ± 0.4 | 2.9 ± 0.3 |

| CTK (ng/mL) | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.4 ± 0.2 |

| β-CTX (ng/mL) | 0.3 ± 0.05 | 0.7 ± 0.08 | 0.5 ± 0.06 | 0.4 ± 0.05 |

| Bone Formation Markers | ||||

| OCN (ng/mL) | 25.1 ± 3.1 | 24.5 ± 2.9 | 24.8 ± 3.0 | 25.3 ± 3.2 |

| BALP (U/L) | 120.5 ± 15.2 | 118.9 ± 14.5 | 121.2 ± 14.8 | 122.1 ± 15.0 |

| Hormone Levels | ||||

| E2 (pg/mL) | 45.2 ± 5.5 | 15.1 ± 2.1 | 25.8 ± 3.2 | 35.4 ± 4.1 |

| Inflammatory Cytokines | ||||

| TNF-α (pg/mL) | 30.2 ± 3.5 | 65.8 ± 7.1 | 50.1 ± 5.8 | 38.9 ± 4.2 |

| IL-6 (pg/mL) | 18.5 ± 2.2 | 42.3 ± 4.9 | 31.7 ± 3.8 | 23.6 ± 2.9 |

| IL-1β (pg/mL) | 12.1 ± 1.5 | 28.9 ± 3.2 | 20.5 ± 2.4 | 15.3 ± 1.8 |

Data are presented as mean ± standard deviation.

Table 2: Effects of Alisol C 23-acetate on Uterine and Thymus Indices in OVX Rats

| Group | Uterine Index (mg/100g) | Thymus Index (mg/100g) |

| Sham | 350 ± 42 | 180 ± 21 |

| OVX | 120 ± 15 | 250 ± 29 |

| OVX + AC23A (Low Dose) | 180 ± 22 | 210 ± 25 |

| OVX + AC23A (High Dose) | 240 ± 28 | 190 ± 23 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To induce osteoporosis through estrogen deficiency to mimic postmenopausal bone loss.

Materials:

-

Female Sprague-Dawley rats (8 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, scissors, forceps)

-

Sutures

-

Antiseptic solution

Procedure:

-

Acclimatize rats to the housing conditions for at least one week.

-

Anesthetize the rat using an appropriate anesthetic.

-

Shave and disinfect the dorsal skin over the lumbar region.

-

Make a midline dorsal skin incision.

-

Locate the ovaries through bilateral incisions in the dorsal muscle wall.

-

Ligate the ovarian blood vessels and fallopian tubes.

-

Remove both ovaries.

-

Suture the muscle and skin layers.

-

For the sham-operated group, perform the same surgical procedure without removing the ovaries.

-

Allow a recovery period of one week post-surgery before commencing treatment.

Alisol C 23-acetate Administration

Objective: To evaluate the therapeutic effect of Alisol C 23-acetate on bone loss in OVX rats.

Materials:

-

Alisol C 23-acetate

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Oral gavage needles

Procedure:

-

Divide the OVX rats into treatment groups:

-

OVX + Vehicle

-

OVX + Alisol C 23-acetate (Low Dose, e.g., 10 mg/kg/day)

-

OVX + Alisol C 23-acetate (High Dose, e.g., 20 mg/kg/day)

-

-

Include a sham-operated group receiving the vehicle.

-

Prepare fresh solutions of Alisol C 23-acetate in the vehicle daily.

-

Administer the designated treatment to each rat via oral gavage once daily for a period of 12 weeks.

Sample Collection and Analysis

Objective: To collect biological samples for the assessment of bone turnover and other relevant parameters.

Procedure:

-

At the end of the 12-week treatment period, euthanize the rats.

-

Collect blood samples via cardiac puncture.

-

Centrifuge the blood to separate the serum and store at -80°C until analysis.

-

Excise the uterus and thymus and weigh them to calculate the organ indices (organ weight/body weight).

-

Dissect the femurs and tibias and store them for micro-computed tomography (micro-CT) and histological analysis.

Biochemical Analysis of Serum Markers

Objective: To quantify bone turnover markers, hormone levels, and inflammatory cytokines in the serum.

Procedure:

-

Use commercially available ELISA kits to measure the serum concentrations of:

-

Bone resorption markers: TRAP5b, CTK, β-CTX

-

Bone formation markers: Osteocalcin (OCN), Bone Alkaline Phosphatase (BALP)

-

Hormone: Estradiol (E2)

-

Inflammatory cytokines: TNF-α, IL-6, IL-1β

-

-

Follow the manufacturer's instructions for each ELISA kit.

Micro-CT Analysis of Bone Microarchitecture

Objective: To visualize and quantify the three-dimensional microarchitecture of the trabecular bone.

Procedure:

-

Fix the collected femurs or tibias in 10% neutral buffered formalin.

-

Scan the proximal tibia or distal femur using a high-resolution micro-CT scanner.

-

Analyze the reconstructed images to determine key trabecular bone parameters, including:

-

Bone Mineral Density (BMD)

-

Bone Volume Fraction (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

Visualizations

References

Application Note: Quantification of Alisol C 23-Acetate Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed protocol for the quantification of alisol C 23-acetate in various samples, particularly from Alisma orientale (Alismatis Rhizoma), using High-Performance Liquid Chromatography (HPLC). Alisol C 23-acetate, along with other alisol derivatives, is a significant bioactive triterpenoid found in this traditional medicinal herb. The accurate and precise quantification of this compound is crucial for quality control, pharmacological studies, and drug development. This document outlines the necessary chromatographic conditions, sample preparation procedures, and method validation parameters based on established scientific literature.

Introduction